

# BGB-16673: A Technical Overview of its Discovery and Preclinical Synthesis

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## Compound of Interest

Compound Name: Catadegbrutinib

Cat. No.: B15544302

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## Abstract

BGB-16673 (also known as **catadegbrutinib**) is a novel, orally bioavailable Bruton's tyrosine kinase (BTK) targeting chimeric degradation activation compound (CDAC).[1][2] As a heterobifunctional small molecule, it represents a significant advancement in the landscape of B-cell malignancy therapeutics, particularly for patient populations that have developed resistance to conventional BTK inhibitors.[3] This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of BGB-16673, including available data from key experiments and a discussion of its synthesis based on its chemical structure.

## Discovery and Rationale

The development of BGB-16673 was driven by the clinical need to overcome acquired resistance to covalent and non-covalent BTK inhibitors in various B-cell malignancies.[4] Resistance often arises from mutations in the BTK gene, which impair drug binding.[5] BGB-16673 was designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of the BTK protein, thereby eliminating its signaling function regardless of the presence of resistance mutations.[3]

BGB-16673 is a bivalent molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[6][7]

This design facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[8][9] This mechanism of action allows BGB-16673 to be effective against both wild-type and various mutant forms of BTK.[3]

## Chemical Synthesis

While the specific, step-by-step synthesis protocol for BGB-16673 is proprietary to BeiGene and not publicly available in detail, an understanding of its synthesis can be derived from its chemical structure.

Chemical Structure of BGB-16673:

- IUPAC Name: 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide
- CAS Number: 2736508-94-2
- Molecular Formula: C<sub>48</sub>H<sub>55</sub>N<sub>11</sub>O<sub>4</sub>
- Molar Mass: 850.041 g·mol<sup>-1</sup>

The synthesis of a complex molecule like BGB-16673 would involve a multi-step process, likely starting with the individual synthesis of its three key components: the BTK-binding moiety, the E3 ligase-binding moiety (a derivative of thalidomide), and the linker. These components would then be coupled together to form the final compound. The synthesis would require advanced techniques in medicinal chemistry to ensure the correct stereochemistry and purity of the final product.

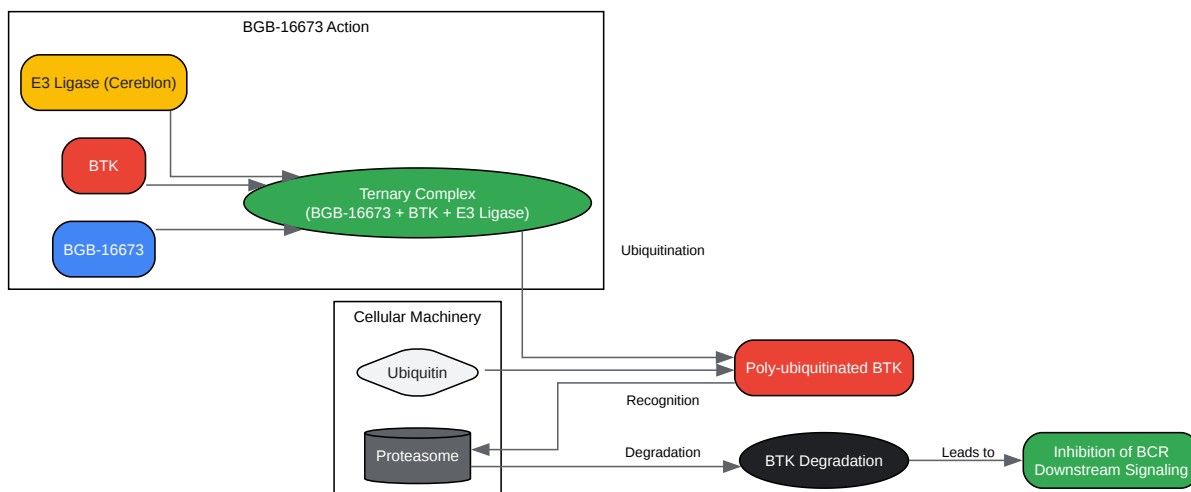
## Mechanism of Action

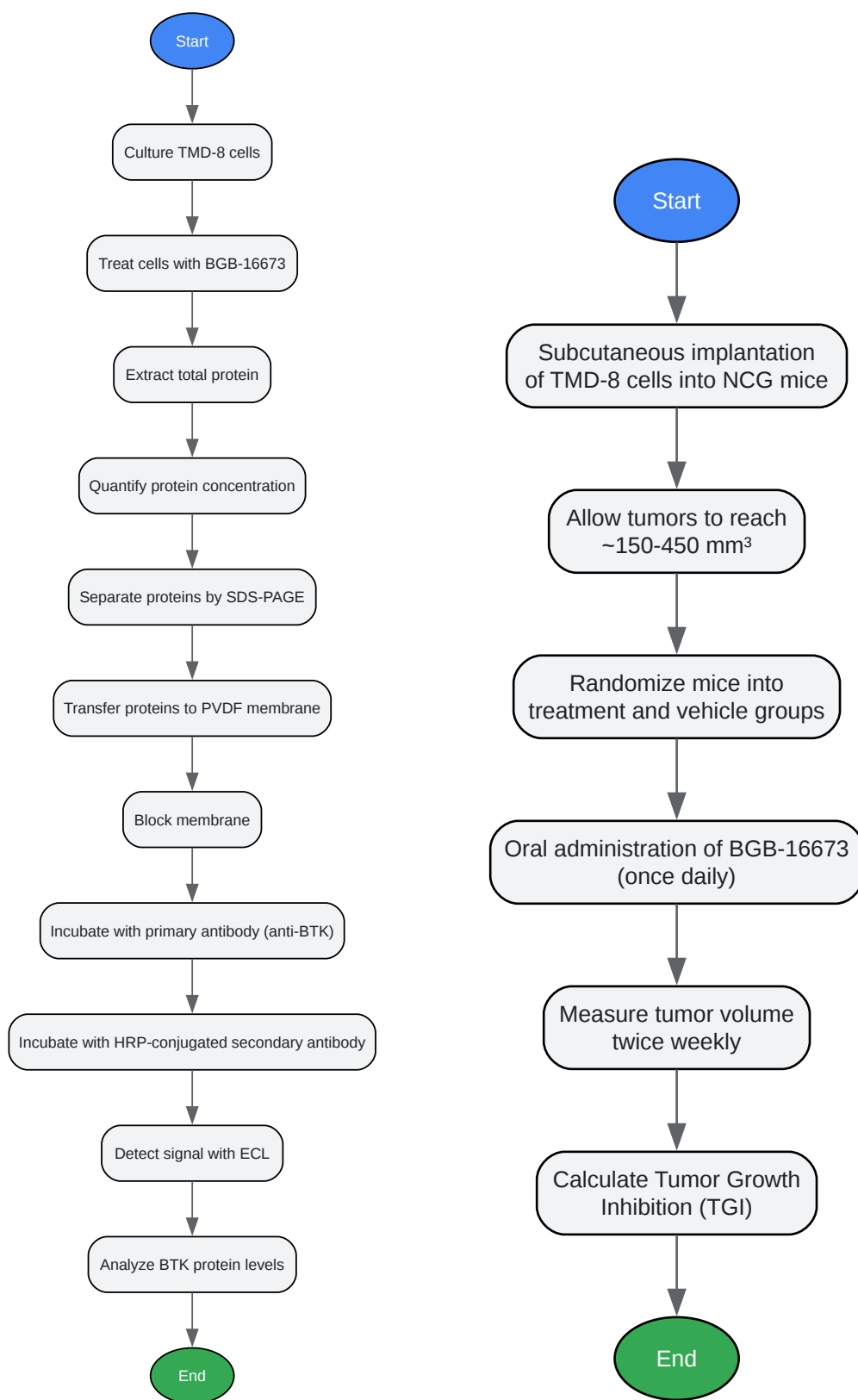
BGB-16673's mechanism of action is centered on the targeted degradation of BTK. This process can be broken down into the following key steps:

- Ternary Complex Formation: BGB-16673, with its two distinct binding domains, facilitates the formation of a ternary complex, bringing BTK and the E3 ubiquitin ligase into close proximity.

[\[10\]](#)[\[11\]](#)

- Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein.[\[8\]](#)[\[9\]](#)
- Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[\[8\]](#)[\[12\]](#)
- Inhibition of Downstream Signaling: The degradation of BTK leads to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[\[6\]](#)





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